

Physicochemical properties of Indirubin Derivative E804

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Compound Name: Indirubin Derivative E804

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An In-depth Technical Guide to the Physicochemical and Biological Properties of **Indirubin Derivative E804**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin Derivative E804, also known as indirubin-3'-(2,3-dihydroxypropyl)-oximether, is a semi-synthetic derivative of indirubin, a bioactive compound isolated from the traditional Chinese medicine Danggui Longhui Wan.[1][2] E804 was developed to improve upon the poor solubility and bioavailability of its parent compound, indirubin, which has limited its therapeutic application despite its known anti-leukemic and anti-inflammatory properties.[3][4] The addition of a hydrophilic dihydroxypropyl side chain significantly enhances its aqueous solubility and pharmacological profile.[1][3]

E804 has garnered significant attention in oncological and immunological research as a multi-target kinase inhibitor.[1][5] It potently and directly inhibits key signaling proteins involved in cell proliferation, survival, and angiogenesis, most notably the Src-STAT3 signaling pathway.[6][7][8] Its ability to induce apoptosis in cancer cells and suppress inflammatory responses makes it a promising candidate for further investigation in drug development.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, biological activities, and experimental methodologies associated with **Indirubin Derivative E804**.

Physicochemical Properties

The core physicochemical characteristics of E804 are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Chemical Identity

Property	Value	Reference
IUPAC Name	4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol	[1]
Alternate Names	IDR E804, Indirubin-3'-(2,3-dihydroxypropyl)-oximether	[1][3][6]
CAS Number	854171-35-0	[6][9][10][11]
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₄	[1][6][10][11]
Molecular Weight	365.39 g/mol	[6][9][10][12]
Appearance	Solid	[9]

Solubility and Partitioning

The introduction of the dihydroxypropyl oxime ether group was designed to improve water solubility compared to the parent indirubin.[1] However, it is still classified as practically insoluble in water, with solubility being a rate-limiting step for permeation.[13] Its high membrane permeability makes it a promising candidate for oral delivery if formulated correctly. [13]

Property	Value	Conditions / Notes	Reference
Aqueous Solubility	Practically insoluble	-	[13]
DMSO Solubility	≥ 125 mg/mL (342.11 mM)	Requires ultrasonic assistance	[11]
Log P	3.54 ± 0.03	Partition coefficient	[13]
Log D	3.54 ± 0.03	Distribution coefficient	[13]
pKa	Not detectable	In the pH range of 2-11	[13]

Stability and Storage

Proper storage is critical to maintain the integrity of E804. The oxime ether group is susceptible to hydrolysis under acidic or enzymatic conditions.[1] It is also known to be rapidly metabolized by cytochrome P450 enzymes (CYP1A1, CYP1B1) that are induced by Aryl Hydrocarbon Receptor (AHR) activation.[3]

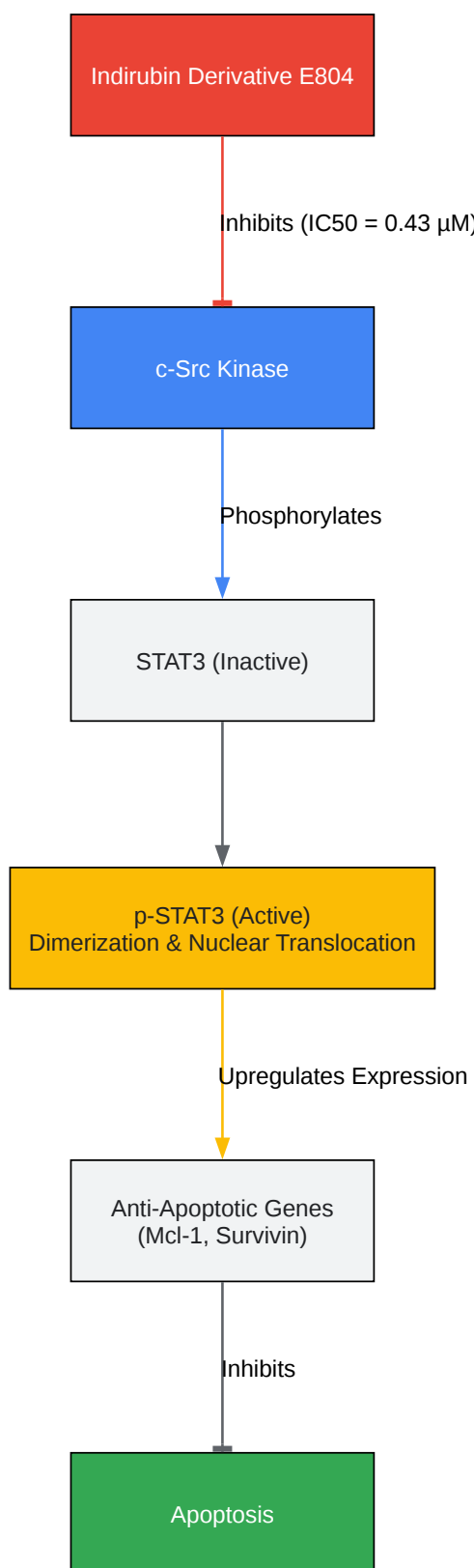
Format	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[11]
Powder	4°C	2 years	[11]
In Solvent	-80°C	6 months	[11]
In Solvent	-20°C	1 month	[11]

Biological Activity and Signaling Pathways

E804 functions as a potent, ATP-competitive inhibitor of several protein kinases that are critical regulators of oncogenic and inflammatory pathways.[7][14]

Primary Target: Src-STAT3 Pathway

The most well-documented mechanism of action for E804 is the inhibition of the Src-STAT3 signaling cascade.[3][4][7] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, where it promotes the expression of genes involved in cell survival and proliferation.[7] E804 directly inhibits the c-Src kinase ($IC_{50} = 0.43 \mu M$), which acts upstream and is responsible for the tyrosine phosphorylation and subsequent activation of STAT3.[1][7][8] By blocking Src, E804 prevents STAT3 activation, leading to the downregulation of anti-apoptotic target genes such as Mcl-1 and Survivin, which culminates in the induction of apoptosis in cancer cells.[4][7]



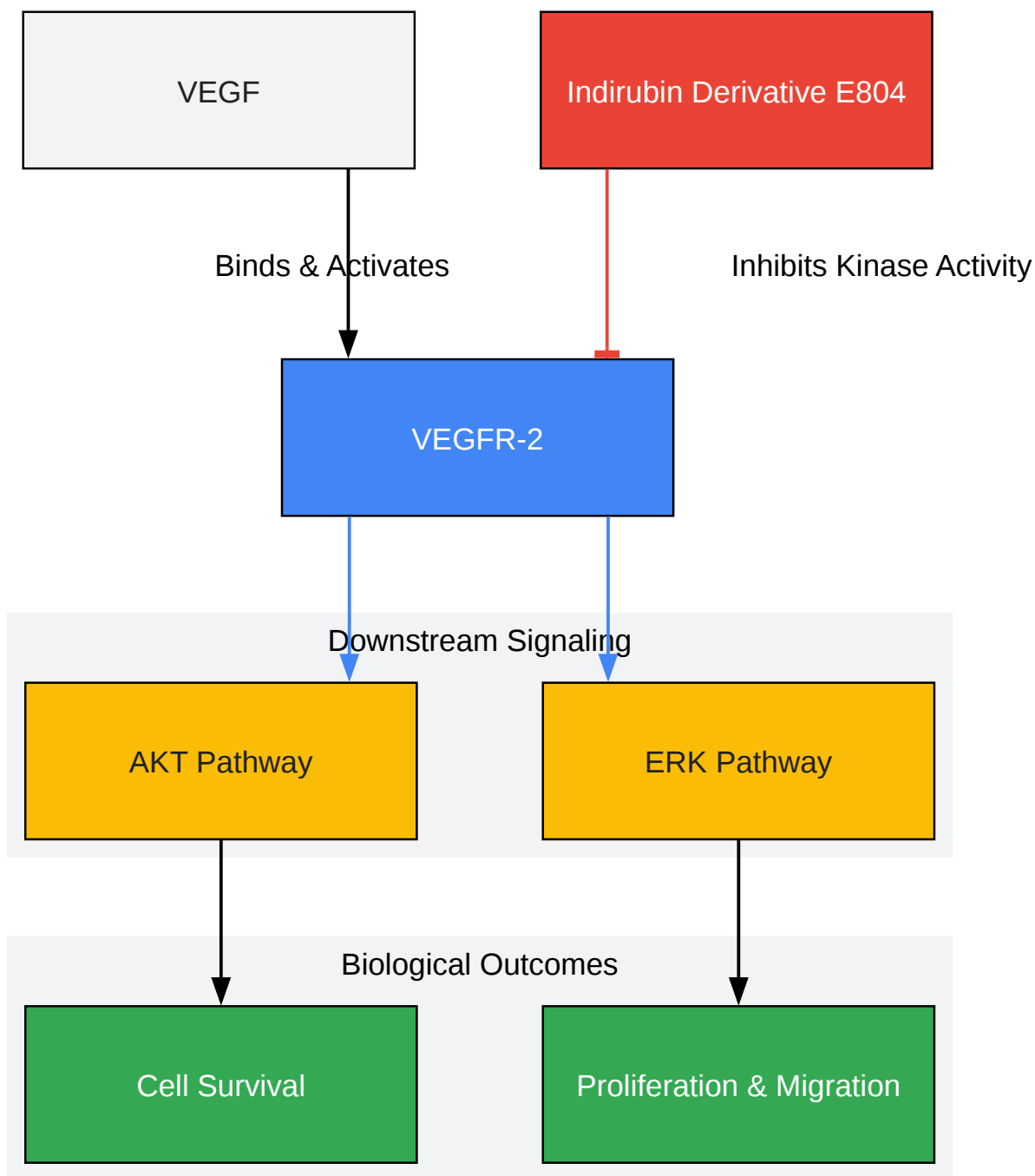
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Caption: E804 inhibits the Src-STAT3 signaling pathway.

Other Key Targets

In addition to the Src-STAT3 axis, E804 inhibits other critical signaling pathways involved in tumor growth and angiogenesis.

- **VEGFR-2 Signaling:** E804 directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[14] This blockade prevents VEGF-induced phosphorylation of VEGFR-2 and its downstream pro-survival (AKT) and proliferation (ERK) signaling pathways in endothelial cells, thereby suppressing angiogenesis.^{[14][15]}
- **IGF-1R Signaling:** E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC_{50} of 0.65 μ M.^{[9][11]} The IGF-1R pathway is crucial for tumor growth and survival, and its inhibition contributes to the anti-cancer effects of E804.
- **Cyclin-Dependent Kinases (CDKs):** Like its parent compound, E804 inhibits CDKs, including CDK2/CycE (EC_{50} = 0.23 μ M), which leads to cell cycle arrest in the G2/M phase.^{[8][9][16]}



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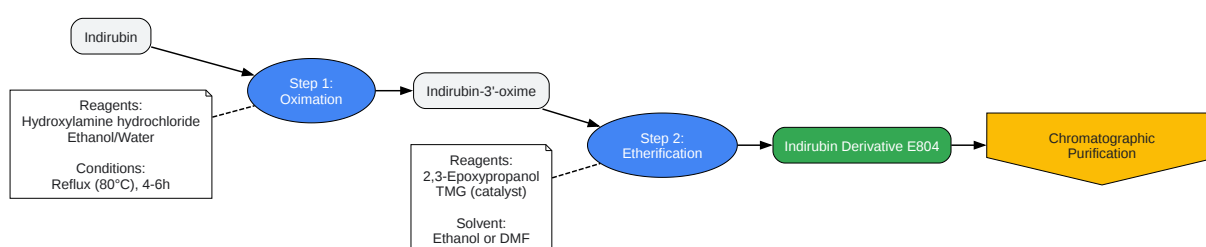
Caption: E804 inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols & Workflows

This section details common experimental methodologies used to synthesize and characterize the activity of E804.

Synthesis of Indirubin Derivative E804

The synthesis of E804 is typically achieved in a two-step process starting from the parent indirubin.[1]



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Caption: Synthetic workflow for **Indirubin Derivative E804**.

- **Step 1: Oximation:** Indirubin is reacted with hydroxylamine hydrochloride in an ethanol/water solvent system. The mixture is refluxed at approximately 80°C for 4-6 hours to form the intermediate, indirubin-3'-oxime.[1]
- **Step 2: Etherification:** The indirubin-3'-oxime intermediate is then alkylated. It is reacted with 2,3-epoxypropanol in a solvent such as ethanol or Dimethylformamide (DMF), using 1,1,3,3-Tetramethylguanidine (TMG) as a catalyst under basic conditions. This step introduces the 2,3-dihydroxypropyl side chain.[1]
- **Purification:** The final product, E804, is isolated from unreacted intermediates and side products using chromatographic purification techniques.[1]

In Vitro Kinase Inhibition Assay

To determine the IC₅₀ value of E804 against a specific kinase (e.g., Src, VEGFR-2, IGF-1R), a radiometric or fluorescence-based in vitro kinase assay is typically performed.

- **Reaction Setup:** A reaction mixture is prepared in a microplate well containing a buffer, the purified recombinant kinase, a specific substrate peptide, ATP (often radiolabeled [γ -³²P]ATP or coupled to a fluorescent readout system), and MgCl₂.
- **Inhibitor Addition:** E804 is dissolved (typically in DMSO) and added to the wells in a range of serially diluted concentrations. A control with only the DMSO vehicle is included.
- **Incubation:** The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
- **Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each E804 concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- **Cell Seeding:** Human umbilical vein endothelial cells (HUVECs) or cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[\[17\]](#)
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of E804 (e.g., 0.1 to 90 μ M). Vehicle-treated cells serve as a control.[\[17\]](#)
- **Incubation:** Cells are incubated with the compound for a defined period (e.g., 48 hours).[\[17\]](#)

- **Reagent Addition:** An MTT or MTS reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
- **Measurement:** A solubilization solution is added (for MTT), and the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.
- **Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the control, allowing for the determination of growth inhibition.

Cell Migration (Wound Healing) Assay

This method assesses the effect of E804 on cell motility.

- **Monolayer Culture:** Cells (e.g., HUVECs) are grown in a culture plate until they form a confluent monolayer.
- **Scratch Creation:** A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.
- **Treatment:** The medium is replaced with fresh medium containing different concentrations of E804 or a vehicle control.
- **Image Acquisition:** Images of the scratch are captured at time zero and after a specific incubation period (e.g., 16 hours).[\[17\]](#)
- **Analysis:** The area of the wound is measured at both time points. The percentage of wound closure is calculated to quantify the extent of cell migration into the empty space. The inhibitory effect of E804 is determined by comparing the wound closure in treated wells to that of the control.[\[17\]](#)

Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

- **Matrix Coating:** Wells of a 96-well plate are coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize.[\[17\]](#)

- **Cell Seeding and Treatment:** HUVECs (e.g., 2×10^4 cells/well) are seeded onto the Matrigel layer in medium containing various concentrations of E804.[17]
- **Incubation:** The plate is incubated for a period (e.g., 16 hours) to allow the endothelial cells to form three-dimensional, tube-like networks.[17]
- **Visualization and Analysis:** The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length or the number of branch points.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., Mcl-1, p-STAT3, p-VEGFR-2).

- **Cell Lysis:** Cells treated with or without E804 are harvested and lysed to extract total cellular proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** A chemiluminescent substrate is added to the membrane, and the light signal produced is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β -actin or GAPDH) is used to ensure equal protein loading.

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